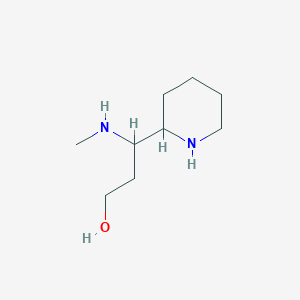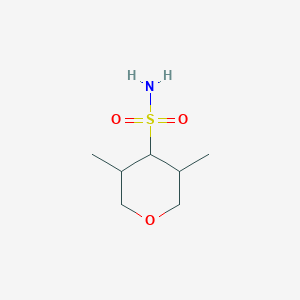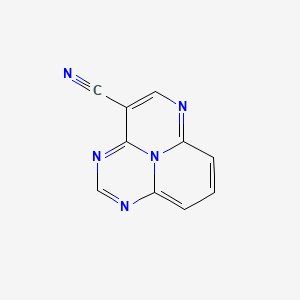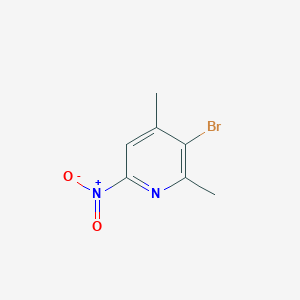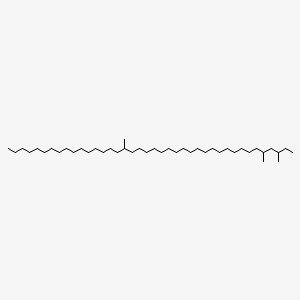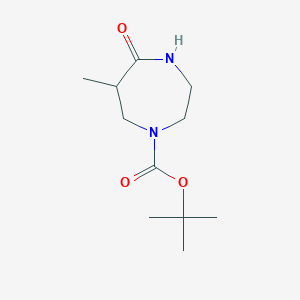
Tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate: is a chemical compound with the molecular formula C11H20N2O3 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 6-methyl-1,4-diazepane-1-carboxylate with an oxidizing agent to introduce the oxo group at the 5-position. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles like amines or halides.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with hydroxyl groups replacing the oxo group.
Substitution: Substituted diazepane derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is used as an intermediate for the preparation of more complex molecules
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate
- Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate
- Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate
Comparison:
- Tert-butyl 5-oxo-1,4-diazepane-1-carboxylate: Similar structure but lacks the methyl group at the 6-position.
- Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: Similar structure but lacks the oxo group at the 5-position.
- Tert-butyl 5-methyl-3-oxo-1,4-diazepane-1-carboxylate: Similar structure but has the oxo group at the 3-position instead of the 5-position.
Uniqueness: Tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate is unique due to the presence of both the methyl group at the 6-position and the oxo group at the 5-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H20N2O3 |
|---|---|
Molekulargewicht |
228.29 g/mol |
IUPAC-Name |
tert-butyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-8-7-13(6-5-12-9(8)14)10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,14) |
InChI-Schlüssel |
PWVLYQYHFBYIPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCNC1=O)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


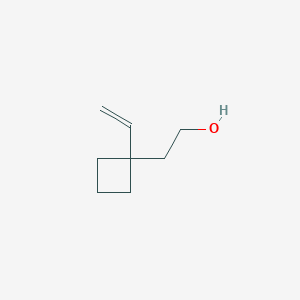


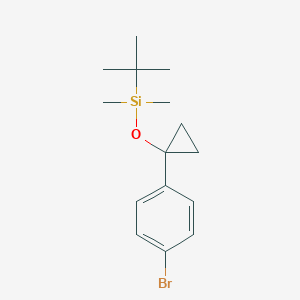
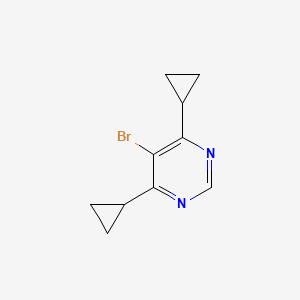
![(2-Methyl-2H-pyrazolo[3,4-c]pyridin-5-yl)boronic acid](/img/structure/B13971583.png)

